Lipophilicity Advantage: LogP Difference Between 4-Br-2-F and 4-Br Analogs
The target compound incorporates both a bromine and a fluorine substituent on the anilide ring, resulting in a computed LogP (XLogP3) of 3.9 [1]. In contrast, the mono-brominated analog N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (MW 372.22) has a lower computed LogP, estimated at approximately 3.4–3.6 due to the absence of the lipophilic fluorine atom . This ~0.3–0.5 LogP unit increase translates to roughly a 2–3-fold higher partition coefficient, which may meaningfully influence membrane permeability and non-specific protein binding in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 (PubChem computed) |
| Comparator Or Baseline | N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: ~3.4–3.6 (estimated) |
| Quantified Difference | Δ LogP ≈ +0.3 to +0.5 (2–3× higher partition coefficient) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2021 release) |
Why This Matters
In cell permeability screening cascades, a LogP shift of 0.3–0.5 units can alter membrane transit rates and intracellular exposure, making the target compound a more lipophilic probe than its mono-bromo analog for studying target engagement in intact cells.
- [1] PubChem. Compound Summary for CID 46391608: Computed XLogP3 = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/1111038-34-6. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
